molecular formula C14H20O4 B14739157 3-(3-Phenoxypropoxy)propyl acetate CAS No. 5456-29-1

3-(3-Phenoxypropoxy)propyl acetate

Cat. No.: B14739157
CAS No.: 5456-29-1
M. Wt: 252.31 g/mol
InChI Key: BPEYZUOUGCRARL-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)propyl acetate (CAS 5456-29-1) is an organic ester with the molecular formula C₁₄H₂₀O₄. Its structure consists of a phenoxy group linked via a three-carbon propoxy chain to a propyl acetate moiety. Key identifiers include:

  • InChIKey: BPEYZUOUGCRARL-UHFFFAOYSA-N
  • SMILES: CC(=O)OCCCOCCCOC1=CC=CC=C1

Properties

CAS No.

5456-29-1

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

3-(3-phenoxypropoxy)propyl acetate

InChI

InChI=1S/C14H20O4/c1-13(15)17-11-5-9-16-10-6-12-18-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3

InChI Key

BPEYZUOUGCRARL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCOCCCOC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl acetate typically involves the reaction of 3-phenoxypropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

3-Phenoxypropanol+Acetic Anhydride3-(3-Phenoxypropoxy)propyl acetate+Acetic Acid\text{3-Phenoxypropanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-Phenoxypropanol+Acetic Anhydride→3-(3-Phenoxypropoxy)propyl acetate+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenoxypropanoic acid or phenoxypropanal.

    Reduction: 3-(3-Phenoxypropoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Phenoxypropoxy)propyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)propyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy group may interact with aromatic receptors or enzymes, influencing biological activities.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following compounds share structural motifs with 3-(3-phenoxypropoxy)propyl acetate but differ in substituents or functional groups:

Compound Name Key Structural Features Molecular Formula Applications/Notes Reference
This compound Phenoxy group, propoxy chain, acetate ester C₁₄H₂₀O₄ Intermediate in organic synthesis
3-[3-{2-(1-Azulyl)ethoxy}propoxy]propyl acetate Azulene moiety, ethoxy-propoxy chain, acetate C₂₀H₂₄O₄ Enhanced nucleophilicity in reactions
3-(Trimethoxysilyl)propyl acetate Trimethoxysilyl group, acetate ester C₈H₁₆O₅Si Cross-linking agent in hybrid materials
3-Phenylpropyl acetate Phenyl group, shorter propyl chain, acetate C₁₁H₁₄O₂ Flavor/fragrance agent (FEMA No. 2890)
Hexanoic acid,3-(3-phenoxypropoxy)propyl ester Hexanoate ester, phenoxypropoxy chain C₁₈H₂₈O₄ Higher lipophilicity for coatings
3-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]propyl acetate Boronate ester, phenyl group, acetate C₁₈H₂₅BO₄ Suzuki coupling precursor

Key Observations :

  • Aromatic Substituents: Replacing the phenoxy group with azulene (as in ) introduces π-electron-rich systems, altering reactivity.
  • Ester Modifications: Hexanoate esters () increase lipophilicity, while boronate esters () enable cross-coupling reactions.
  • Hybrid Materials : The trimethoxysilyl group in 3-(trimethoxysilyl)propyl acetate facilitates silica-POSS hybrid scaffold formation, critical for biomedical applications .

Physicochemical Properties

  • Solubility: The phenoxypropoxy chain in this compound balances hydrophobicity (from the phenyl group) and moderate polarity (from ether/ester linkages). In contrast, 3-phenylpropyl acetate () is more volatile due to its shorter chain.
  • Thermal Stability : Silane-containing acetates (e.g., ) exhibit higher thermal stability (>200°C) due to Si-O bonding, whereas azulene derivatives () may degrade at lower temperatures.

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